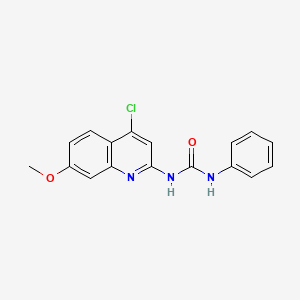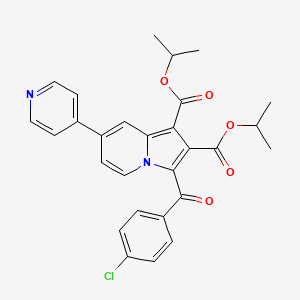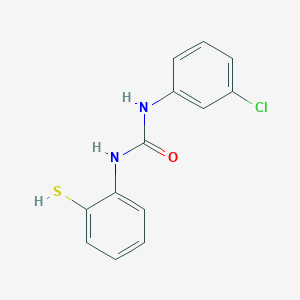
N-(3-Chlorophenyl)-N'-(2-mercaptophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chlorophenyl)-N’-(2-mercaptophenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a mercaptophenyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-N’-(2-mercaptophenyl)urea typically involves the reaction of 3-chloroaniline with 2-mercaptoaniline in the presence of a suitable coupling agent. One common method is as follows:
Starting Materials: 3-chloroaniline and 2-mercaptoaniline.
Coupling Agent: A carbodiimide such as N,N’-dicyclohexylcarbodiimide (DCC) is often used.
Solvent: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete.
Purification: The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(3-Chlorophenyl)-N’-(2-mercaptophenyl)urea may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-N’-(2-mercaptophenyl)urea can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(3-chlorophenyl)-N’-(2-sulfonylphenyl)urea.
Reduction: Formation of N-(3-chlorophenyl)-N’-(2-aminophenyl)urea.
Substitution: Formation of various substituted ureas depending on the nucleophile used.
Scientific Research Applications
N-(3-Chlorophenyl)-N’-(2-mercaptophenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-N’-(2-mercaptophenyl)urea involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing its binding affinity. These interactions can modulate various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chlorophenyl)-N’-(2-hydroxyphenyl)urea: Similar structure but with a hydroxy group instead of a mercapto group.
N-(3-Chlorophenyl)-N’-(2-aminophenyl)urea: Similar structure but with an amino group instead of a mercapto group.
N-(3-Chlorophenyl)-N’-(2-methylphenyl)urea: Similar structure but with a methyl group instead of a mercapto group.
Uniqueness
N-(3-Chlorophenyl)-N’-(2-mercaptophenyl)urea is unique due to the presence of both a chlorophenyl group and a mercaptophenyl group. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications. The mercapto group, in particular, provides unique reactivity that is not present in similar compounds with hydroxy, amino, or methyl groups.
Properties
CAS No. |
853318-51-1 |
|---|---|
Molecular Formula |
C13H11ClN2OS |
Molecular Weight |
278.76 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(2-sulfanylphenyl)urea |
InChI |
InChI=1S/C13H11ClN2OS/c14-9-4-3-5-10(8-9)15-13(17)16-11-6-1-2-7-12(11)18/h1-8,18H,(H2,15,16,17) |
InChI Key |
HJOAIGMRVCHAFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)Cl)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Di(3-aminophenyl)phosphoryl]aniline](/img/structure/B11954652.png)

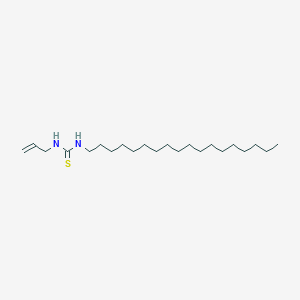


![1-(1,3-Benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954683.png)


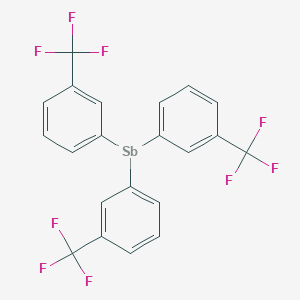

![3-chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline](/img/structure/B11954708.png)

